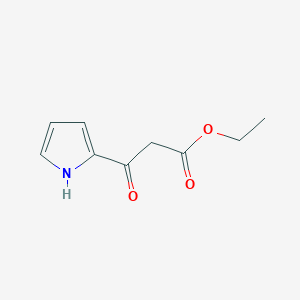

ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-13-9(12)6-8(11)7-4-3-5-10-7/h3-5,10H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNOESMCLCQOBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60292287 | |

| Record name | ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169376-35-6 | |

| Record name | ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate is a versatile bifunctional molecule incorporating both a pyrrole ring and a β-keto ester moiety. The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The β-keto ester functionality provides a reactive handle for a variety of chemical transformations, making this compound a valuable intermediate in the synthesis of more complex heterocyclic systems and potential drug candidates. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications.

Chemical and Physical Properties

This compound is a small molecule scaffold.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₃ | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

| CAS Number | 169376-35-6 | |

| Purity | ≥95% - 96%+ | [1][2] |

| Physical Form | Not specified, likely a liquid or low-melting solid | |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [3] |

Safety and Handling: This compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes, and prevent inhalation and ingestion.[4] Store in a tightly sealed container away from moisture and incompatible substances such as strong oxidizing agents.[4][5]

Synthesis

The synthesis of this compound is typically achieved via a Claisen condensation reaction. This reaction involves the condensation of a pyrrole ester with an acetylating agent in the presence of a strong base.

General Experimental Protocol: Claisen Condensation

A plausible synthetic route involves the reaction of ethyl pyrrole-2-carboxylate with ethyl acetate in the presence of a strong base like sodium ethoxide.

Materials:

-

Ethyl pyrrole-2-carboxylate

-

Ethyl acetate

-

Sodium ethoxide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for workup)

-

Brine (for workup)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), sodium ethoxide is suspended in an anhydrous solvent like diethyl ether or THF.

-

A solution of ethyl pyrrole-2-carboxylate and ethyl acetate in the anhydrous solvent is added dropwise to the stirred suspension of the base at a controlled temperature (often 0 °C to room temperature).

-

After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed for a specified period to ensure the completion of the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by carefully pouring the mixture into ice-cold dilute hydrochloric acid to neutralize the excess base and protonate the enolate product.

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

The diagram below illustrates a generalized workflow for the synthesis and purification of the target compound.

References

Synthesis of Ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate, a valuable building block in medicinal chemistry and drug development. The synthesis is primarily achieved through a Claisen condensation reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This document outlines the synthetic pathway, provides detailed experimental protocols, and presents relevant data in a clear and accessible format.

Synthetic Pathway Overview

The synthesis of this compound is accomplished via a crossed Claisen condensation. This reaction involves the acylation of the enolate of ethyl acetate with ethyl 2-(1H-pyrrole-2-carboxylate) in the presence of a strong base, such as sodium ethoxide. The general mechanism for a Claisen condensation involves the deprotonation of the α-carbon of an ester to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. Subsequent elimination of an alkoxide group yields the β-keto ester.[1][2][3][4]

The primary starting material, ethyl 2-(1H-pyrrole-2-carboxylate), can be synthesized from pyrrole and trichloroacetyl chloride followed by reaction with sodium ethoxide in ethanol, as detailed in Organic Syntheses.[5]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the precursor, ethyl 2-(1H-pyrrole-2-carboxylate), and the target compound, this compound. The protocol for the final Claisen condensation is adapted from analogous syntheses of similar β-keto esters.[6]

Part A: Synthesis of Ethyl 2-(1H-pyrrole-2-carboxylate)

This procedure is adapted from a well-established method.[5]

Materials:

-

Pyrrole, freshly distilled

-

Trichloroacetyl chloride

-

Anhydrous diethyl ether

-

Potassium carbonate

-

Magnesium sulfate

-

Activated carbon (Norit)

-

Hexane

-

Sodium metal

-

Anhydrous ethanol

Procedure:

-

Preparation of 2-Pyrrolyl Trichloromethyl Ketone:

-

In a 3-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, a solution of 225 g (1.23 moles) of trichloroacetyl chloride in 200 ml of anhydrous diethyl ether is prepared.

-

While stirring, a solution of 77 g (1.2 moles) of freshly distilled pyrrole in 640 ml of anhydrous ether is added over 3 hours. The reaction is exothermic and will cause the mixture to reflux.

-

After the addition is complete, the mixture is stirred for an additional hour.

-

A solution of 100 g (0.724 mole) of potassium carbonate in 300 ml of water is then slowly added through the dropping funnel.

-

The layers are separated, and the organic phase is dried over magnesium sulfate, treated with 6 g of activated carbon, and filtered.

-

The solvent is removed by distillation on a steam bath, and the residue is dissolved in 225 ml of hexane.

-

The solution is cooled on ice to induce crystallization. The resulting tan solid is collected and washed with 100 ml of cold hexane to yield 189–196 g (77–80%) of 2-pyrrolyl trichloromethyl ketone.

-

-

Preparation of Ethyl 2-(1H-pyrrole-2-carboxylate):

-

In a 1-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer and a powder funnel, 1.0 g (0.44 g-atom) of sodium is dissolved in 300 ml of anhydrous ethanol.

-

Once the sodium is completely dissolved, 75 g (0.35 mole) of 2-pyrrolyl trichloromethyl ketone is added portionwise over 10 minutes.

-

The solution is stirred for 30 minutes after the addition is complete and then concentrated to dryness using a rotary evaporator.

-

The oily residue is partitioned between 200 ml of ether and 25 ml of 3 N hydrochloric acid.

-

The ether layer is separated, and the aqueous layer is washed once with 100 ml of ether.

-

The combined ether solutions are washed once with 25 ml of saturated sodium hydrogen carbonate solution, dried with magnesium sulfate, and concentrated by distillation.

-

The residue is fractionated at reduced pressure to give 44.0–44.5 g (91–92%) of ethyl 2-(1H-pyrrole-2-carboxylate) as a pale yellow oil.

-

Part B: Synthesis of this compound (Claisen Condensation)

This protocol is based on the general procedure for a crossed Claisen condensation.[1][2][6]

Materials:

-

Ethyl 2-(1H-pyrrole-2-carboxylate)

-

Ethyl acetate, anhydrous

-

Sodium ethoxide

-

Anhydrous toluene or tetrahydrofuran (THF)

-

Hydrochloric acid, dilute (e.g., 1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate and hexane for chromatography

Procedure:

-

Reaction Setup:

-

A solution of sodium ethoxide (1.1 equivalents) in anhydrous toluene or THF is prepared in a round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Ethyl acetate (3-5 equivalents) is added to the flask.

-

-

Reaction:

-

A solution of ethyl 2-(1H-pyrrole-2-carboxylate) (1 equivalent) in the same anhydrous solvent is added dropwise to the stirred solution of sodium ethoxide and ethyl acetate at room temperature.

-

After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up:

-

After the reaction is complete, the mixture is cooled to room temperature and then poured into a mixture of ice and dilute hydrochloric acid to neutralize the excess base.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

-

Purification:

-

The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure this compound.

-

Data Presentation

Table 1: Summary of Reactants and Products for the Synthesis of Ethyl 2-(1H-pyrrole-2-carboxylate)

| Compound | Molar Mass ( g/mol ) | Amount (moles) | Yield (%) | Physical State |

| Reactants | ||||

| Pyrrole | 67.09 | 1.2 | - | Liquid |

| Trichloroacetyl chloride | 181.38 | 1.23 | - | Liquid |

| 2-Pyrrolyl trichloromethyl ketone | 212.44 | 0.35 | 77-80 | Solid |

| Sodium | 22.99 | 0.44 | - | Solid |

| Product | ||||

| Ethyl 2-(1H-pyrrole-2-carboxylate) | 139.15 | - | 91-92 | Pale yellow oil |

Table 2: Proposed Reactants for the Synthesis of this compound

| Compound | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| Reactants | ||

| Ethyl 2-(1H-pyrrole-2-carboxylate) | 139.15 | 1 |

| Ethyl acetate | 88.11 | 3-5 |

| Sodium ethoxide | 68.05 | 1.1 |

Mandatory Visualizations

Caption: Synthetic workflow for this compound.

Caption: Mechanism of the Claisen condensation for the title compound.

References

- 1. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. Claisen Condensation [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide: Ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate (CAS Number 169376-35-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate is a versatile heterocyclic compound featuring a pyrrole ring linked to a β-keto ester moiety. This unique structural arrangement makes it a valuable building block in medicinal chemistry and organic synthesis. The pyrrole nucleus is a common scaffold in numerous biologically active natural products and synthetic drugs, known to exhibit a wide range of pharmacological effects, including anticancer and enzyme inhibitory activities. The presence of the reactive β-keto ester functionality allows for a variety of chemical transformations, enabling the synthesis of more complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the potential biological significance of this compound, serving as a resource for researchers in drug discovery and development.

Chemical and Physical Properties

This compound is a small molecule scaffold with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol .[1] Key quantitative data for this compound are summarized in Table 1.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 169376-35-6 | [1] |

| Molecular Formula | C₉H₁₁NO₃ | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

| Purity | Typically ≥95% | [1] |

Note: Experimental physical properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and may vary depending on the supplier and purity.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a Claisen condensation reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[2][3] This approach involves the reaction of a pyrrole-based ester with ethyl acetate in the presence of a strong base. A detailed, plausible experimental protocol is outlined below.

2.1. Plausible Synthesis Route: Claisen Condensation

The overall reaction is depicted in the workflow diagram below.

Caption: Plausible synthesis workflow for this compound.

2.2. Detailed Experimental Protocol

Materials:

-

Ethyl 2-pyrrolecarboxylate

-

Anhydrous Ethanol

-

Sodium metal

-

Ethyl acetate

-

Anhydrous Diethyl Ether

-

Dilute Hydrochloric Acid

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add anhydrous ethanol. Carefully add sodium metal in small portions to the ethanol under an inert atmosphere (e.g., nitrogen or argon) to generate sodium ethoxide in situ.

-

Reaction Mixture Setup: Once all the sodium has reacted, cool the flask in an ice bath. Add ethyl acetate to the sodium ethoxide solution.

-

Addition of Pyrrole Ester: Slowly add a solution of ethyl 2-pyrrolecarboxylate in anhydrous ethanol to the reaction mixture via the dropping funnel with continuous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to drive the condensation to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and quench by carefully pouring it over crushed ice. Acidify the mixture with dilute hydrochloric acid to neutralize the excess base and protonate the enolate of the product.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a singlet for the methylene group between the carbonyls, and distinct signals for the three protons on the pyrrole ring, as well as a broad singlet for the N-H proton. |

| ¹³C NMR | Carbonyl signals for the ketone and ester, signals for the carbons of the ethyl group, a methylene carbon signal, and four distinct signals for the carbons of the pyrrole ring. |

| IR (Infrared) Spectroscopy | Characteristic absorption bands for the N-H stretch, C-H stretches (aromatic and aliphatic), and strong absorptions for the C=O stretches of the ketone and the ester. |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of 181.19. |

Potential Biological Activity and Drug Development Applications

The pyrrole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting significant biological activities, particularly as anticancer agents.[4][5] Pyrrole-containing compounds have been shown to target various components of cellular signaling pathways crucial for cancer cell proliferation and survival.

4.1. Potential as Anticancer Agents

Pyrrole derivatives have been investigated as inhibitors of several key targets in cancer therapy, including:

-

Kinase Inhibition: Many pyrrole-containing molecules act as inhibitors of protein kinases, such as tyrosine kinases and serine/threonine kinases, which are often dysregulated in cancer.[4][6]

-

Apoptosis Induction: Certain pyrrole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[6][7]

-

Cell Cycle Arrest: These compounds can also halt the cell cycle at different checkpoints, preventing the uncontrolled division of cancer cells.[4]

The structural motifs present in this compound suggest its potential as a precursor or a candidate for screening in anticancer drug discovery programs.

4.2. Enzyme Inhibition

The β-keto ester functionality is a known pharmacophore that can interact with the active sites of various enzymes. It is plausible that this compound or its derivatives could exhibit inhibitory activity against enzymes such as:

4.3. Signaling Pathway Modulation

Given the known activities of related pyrrole compounds, this compound could potentially modulate signaling pathways involved in cancer progression. A logical diagram illustrating the potential points of intervention for a hypothetical pyrrole-based anticancer agent is presented below.

Caption: Potential intervention points of pyrrole derivatives in oncogenic signaling.

Conclusion

This compound is a chemical entity with significant potential in the field of drug discovery and organic synthesis. Its structural features suggest that it could serve as a valuable starting material for the creation of novel therapeutic agents, particularly in the area of oncology. Further research is warranted to fully elucidate its synthetic accessibility, detailed spectroscopic characterization, and, most importantly, its biological activity profile. The information presented in this guide aims to provide a solid foundation for researchers interested in exploring the chemical and biological properties of this promising compound.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate

An In-depth Technical Guide to Ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate

This technical guide provides a comprehensive overview of the . It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document consolidates available data on the compound's identification, properties, synthesis, and safety, presented in a structured format for ease of reference and comparison.

Compound Identification

This compound is a versatile small molecule scaffold[1]. Its unique structure, combining a pyrrole ring with a β-keto ester functional group, makes it a valuable building block in organic synthesis.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 169376-35-6[1][2] |

| Molecular Formula | C9H11NO3[1][2] |

| Molecular Weight | 181.19 g/mol [1] |

| Synonyms | 3-oxo-3-pyrrol-2-yl-propionic acid ethyl ester; 3-Oxo-3-pyrrol-2-yl-propionsaeure-aethylester; 1H-Pyrrole-2-propanoicacid,b-oxo-,ethyl ester; 2-<1-Oxo-2-ethoxycarbonyl-ethyl>-pyrrol[2] |

Physical and Chemical Properties

Detailed experimental data on the physical properties of this compound are limited. The following table summarizes the available information. For context, properties of structurally related compounds are also provided.

Table 2.1: Properties of this compound

| Property | Value | Notes |

| Purity | Min. 95% | As supplied by vendors[1]. |

| Storage Conditions | 2-8°C, away from moisture, sealed storage, keep in dark place, inert atmosphere[3]. | |

| Solubility | No quantitative data available. It is advised to select an appropriate solvent for stock solution preparation. |

Table 2.2: Comparative Physical Properties of Related Compounds

| Property | Ethyl 3-oxo-3-phenylpropanoate | Ethyl 3-phenylpropanoate | Ethyl propionate |

| Molecular Formula | C11H12O3[4][5] | C11H14O2[6] | C5H10O2 |

| Molecular Weight | 192.21 g/mol [4] | 178.23 g/mol [6] | 102.13 g/mol |

| Boiling Point | 265-270 °C[4][7] | 247-249 °C[6] | 99 °C |

| Melting Point | < 0 °C[4][8] | Not available | -73 °C |

| Density | 1.106 g/mL[7] | 1.1 g/mL[6] | 0.891 g/cm³ |

| Refractive Index | 1.5290[7] | 1.4940[6] | 1.384 |

Synthesis and Reactivity

A plausible synthetic route would involve the reaction of an ethyl pyrrole-2-carboxylate with ethyl acetate in the presence of a strong base like sodium ethoxide.

Caption: Proposed synthesis workflow for the target compound.

In terms of reactivity, the compound can serve as a precursor for more complex molecules. For instance, it is a potential downstream product of ethyl malonyl chloride and can be used to synthesize 3-pyrrolidin-2-ylpropanoic acid[2].

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. While specific spectra for this compound were not found, standard analytical techniques would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the ethyl group (a triplet and a quartet), protons on the pyrrole ring, and the methylene protons adjacent to the carbonyl groups.

-

¹³C NMR: Would reveal distinct peaks for the ester and ketone carbonyl carbons, the carbons of the ethyl group, and the four unique carbons of the pyrrole ring.

-

-

Infrared (IR) Spectroscopy: Expected to show strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester functional groups, as well as N-H stretching of the pyrrole ring.

-

Mass Spectrometry (MS): Would determine the molecular weight and provide fragmentation patterns useful for structural elucidation.

Experimental Protocols

General Protocol for Synthesis via Claisen Condensation:

This protocol is a generalized procedure based on the synthesis of analogous β-keto esters[9] and has not been optimized for this specific compound.

-

Preparation: A reaction flask equipped with a reflux condenser and a dropping funnel is charged with a solution of sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: A mixture of ethyl pyrrole-2-carboxylate and an excess of dry ethyl acetate is added dropwise to the stirred base solution at room temperature.

-

Reaction: The reaction mixture is then heated to reflux and maintained at that temperature for several hours to drive the condensation to completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling, the reaction is quenched by pouring it into a mixture of ice and dilute acid (e.g., HCl or H₂SO₄) to neutralize the excess base and protonate the enolate product.

-

Extraction: The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by vacuum distillation or column chromatography on silica gel.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) for this compound was identified. However, based on the safety information for a closely related compound, ethyl 3-(1H-pyrrol-2-yl)propanoate, the following hazards should be considered[3]:

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

General Handling Precautions:

Standard laboratory safety practices should be strictly followed.

-

Use in a well-ventilated area or under a chemical fume hood[10].

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat[10].

-

Keep away from heat, sparks, open flames, and other ignition sources[11][12].

-

Avoid breathing vapors or mists[10].

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place[11].

This guide provides a summary of the currently available technical information. Researchers should consult primary literature and vendor-specific documentation for the most accurate and up-to-date data before use.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. This compound price & availability - MOLBASE [molbase.com]

- 3. Ethyl 3-(1H-pyrrol-2-yl)propanoate | 55490-37-4 [sigmaaldrich.com]

- 4. Showing Compound Ethyl 3-oxo-3-phenylpropanoate (FDB019986) - FooDB [foodb.ca]

- 5. ETHYL 3-OXO-3-PHENYLPROPANOATE | CAS 94-02-0 [matrix-fine-chemicals.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. Ethyl 3-phenyl-3-oxopropanoate(94-02-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. merckmillipore.com [merckmillipore.com]

ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and a conceptual workflow for ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate, a heterocyclic compound with potential applications in medicinal chemistry and materials science.

Core Molecular Data

The fundamental molecular and chemical properties of this compound are summarized below. This data is essential for experimental design, analytical characterization, and computational modeling.

| Property | Value |

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol [1][2] |

| CAS Number | 169376-35-6[1] |

Experimental Protocols

Synthesis of this compound via Claisen Condensation

This procedure outlines the base-mediated condensation of a pyrrole-2-carboxylate ester with ethyl acetate to yield the target β-keto ester.

Materials:

-

Ethyl pyrrole-2-carboxylate

-

Ethyl acetate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for chromatography

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is flushed with an inert gas (e.g., nitrogen or argon).

-

Base Preparation: Anhydrous ethanol is added to the flask, followed by the careful, portion-wise addition of sodium metal to generate a fresh solution of sodium ethoxide. Alternatively, commercially available sodium ethoxide can be used, dissolved in anhydrous ethanol.

-

Addition of Reactants: Ethyl pyrrole-2-carboxylate is dissolved in a minimal amount of anhydrous ethanol and added to the flask. Ethyl acetate is then added dropwise to the stirred solution at room temperature.

-

Reaction: The reaction mixture is gently heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is dissolved in diethyl ether and washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: The structure and purity of the final product, this compound, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conceptual Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the synthesis and a hypothetical signaling pathway where a derivative of this compound might act.

Caption: Synthetic workflow for this compound.

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

An In-depth Technical Guide to the Storage and Stability of Ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical aspects concerning the storage and stability of ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate, a key intermediate in pharmaceutical synthesis. Given the compound's structural motifs—a pyrrole ring and a β-keto ester functionality—it is susceptible to specific degradation pathways that can impact its purity, potency, and overall quality. This document outlines recommended storage conditions, potential degradation mechanisms, and detailed experimental protocols for assessing its stability profile. The information presented herein is intended to guide researchers and drug development professionals in ensuring the integrity of this compound throughout its lifecycle, from laboratory synthesis to its application in drug manufacturing.

Introduction

This compound is a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. The presence of a reactive β-dicarbonyl system and an electron-rich pyrrole ring makes it a valuable synthon, but also imparts a degree of instability. Understanding the factors that influence its stability is paramount for ensuring reproducible experimental results and for the development of robust manufacturing processes and stable drug formulations.

This guide details the intrinsic chemical properties that dictate the stability of this compound and provides a framework for its proper handling and storage. Furthermore, it offers detailed methodologies for conducting stability studies, including forced degradation and the development of stability-indicating analytical methods.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. These properties are fundamental to understanding its behavior under various conditions.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₃ | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

| CAS Number | 169376-35-6 | [1] |

| Appearance | Likely a solid or oil | Inferred from related compounds |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, methanol, DMSO, DMF) | |

| Storage Temperature | 2-8°C, away from moisture, sealed storage |

Recommended Storage and Handling

To maintain the integrity of this compound, the following storage and handling procedures are recommended:

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C | To minimize the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | The pyrrole ring is susceptible to oxidation. |

| Light | Protect from light | Pyrrole-containing compounds can be light-sensitive. |

| Moisture | Store in a tightly sealed container in a dry environment | The ester and β-keto functionalities are susceptible to hydrolysis. |

| Container | Use amber glass vials or other light-protecting, inert containers | To prevent photodegradation and interaction with the container material. |

Handling Precautions:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated. Understanding these pathways is crucial for designing stability studies and for identifying potential impurities.

Figure 1. Potential Degradation Pathways.

-

Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, which would yield pyrrole-2-carboxylic acid and ethanol. The β-keto group can also be cleaved under certain conditions.

-

Decarboxylation: β-keto esters are known to be prone to decarboxylation upon heating, which would lead to the formation of 2-acetylpyrrole.

-

Oxidation: The electron-rich pyrrole ring is susceptible to oxidation, which can be initiated by air, light, or oxidizing agents. This can lead to a variety of oxidized and polymerized products, often colored.

-

Polymerization: Pyrroles can undergo acid-catalyzed polymerization. Exposure to acidic conditions or strong light can initiate this process, leading to the formation of colored, insoluble materials.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound involves forced degradation studies and the development of a stability-indicating analytical method.

Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to demonstrate the specificity of the analytical method.

Figure 2. Forced Degradation Workflow.

Table 3: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Reagents and Conditions | Purpose |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | To assess degradation in acidic conditions. |

| Base Hydrolysis | 0.1 M NaOH at room temperature for 4 hours | To assess degradation in basic conditions. |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | To investigate oxidative degradation. |

| Thermal Degradation | 80°C for 48 hours (solid state) | To evaluate the effect of heat. |

| Photostability | Exposure to ICH-compliant light source (UV and visible) | To determine sensitivity to light. |

Protocol for Forced Degradation:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Stress Application:

-

For hydrolytic and oxidative stress, mix the stock solution with the respective stress agent.

-

For thermal stress, place the solid compound in a controlled temperature oven.

-

For photostability, expose the solid compound and a solution to the light source.

-

-

Neutralization: After the specified time, neutralize the acidic and basic samples to prevent further degradation.

-

Analysis: Dilute the stressed samples to a suitable concentration and analyze using a stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient free from interference from degradation products, process impurities, and excipients.

Table 4: Starting HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 254 nm and the λmax of the compound). |

| Injection Volume | 10 µL |

Method Validation: The developed HPLC method must be validated according to ICH guidelines, including the following parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The stability of this compound is a critical factor that must be carefully managed to ensure its quality and suitability for use in research and drug development. This technical guide has provided a comprehensive overview of the recommended storage conditions, potential degradation pathways, and a framework for conducting thorough stability assessments. By implementing the described protocols, researchers and scientists can ensure the integrity of this important chemical intermediate, leading to more reliable and reproducible outcomes in their scientific endeavors. It is imperative that the proposed experimental protocols are validated for the specific batches and intended use of the compound.

References

An In-depth Technical Guide on the Solubility of Ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate, a key consideration for its handling, formulation, and application in research and development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document provides a comprehensive experimental protocol for determining its solubility in various solvents.

Introduction

This compound is a chemical compound with potential applications in organic synthesis and pharmaceutical development. A thorough understanding of its solubility profile across a range of solvents is crucial for its effective use in laboratory and industrial settings. This guide outlines a standardized methodology for researchers to ascertain these solubility characteristics.

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| e.g., Water | 25 | ||

| e.g., Ethanol | 25 | ||

| e.g., Acetone | 25 | ||

| e.g., Dichloromethane | 25 | ||

| e.g., Ethyl Acetate | 25 | ||

| e.g., Hexane | 25 | ||

| e.g., Dimethyl Sulfoxide (DMSO) | 25 | ||

| e.g., 5% Aqueous HCl | 25 | ||

| e.g., 5% Aqueous NaOH | 25 |

Experimental Protocol for Solubility Determination

The following protocol details a reliable gravimetric method for determining the solubility of this compound. This method involves creating a saturated solution and then determining the concentration of the solute.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

-

Vortex mixer

-

Spatula

-

Pipettes

Procedure

-

Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the chosen solvent. The presence of undissolved solid is essential to ensure a saturated solution.

-

Equilibration: Tightly cap the vial and place it in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached.[1] The equilibration time can be determined by taking measurements at different time points until the solubility value remains constant.[1]

-

Phase Separation: Once equilibrated, allow the vial to stand undisturbed at the same temperature until the excess solid has settled.[1]

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to prevent precipitation.[1] Immediately filter the solution using a syringe filter into a pre-weighed evaporation dish or vial.[1] This step is critical to remove any undissolved microparticles.

-

Solvent Evaporation: Place the evaporation dish in a vacuum oven at a temperature that will facilitate solvent evaporation without decomposing the compound. Alternatively, a desiccator under vacuum can be used.

-

Mass Determination: Once the solvent has completely evaporated, reweigh the evaporation dish containing the dried solute.[1]

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of supernatant withdrawn in mL) * 100

Qualitative Solubility Tests

For a more rapid assessment, qualitative solubility tests can be performed.[2][3][4][5]

-

Add approximately 25 mg of the compound to a test tube.[3]

-

Add 0.75 mL of the solvent in portions, shaking vigorously after each addition.[3]

-

Observe whether the compound dissolves completely.[2]

-

This can be useful for initial solvent screening and for determining solubility in aqueous acidic and basic solutions, which can indicate the compound's acid-base properties.[3][4][5] For instance, solubility in 5% aqueous sodium hydroxide suggests an acidic functional group, while solubility in 5% hydrochloric acid indicates a basic functional group.[3][5]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate is a versatile bifunctional molecule containing a pyrrole ring, a ketone, and an ester functional group. This unique combination of reactive sites makes it a valuable building block in organic synthesis, particularly for the construction of fused heterocyclic systems of medicinal and materials science interest. The pyrrole moiety is a common scaffold in numerous natural products and pharmaceuticals, and the β-ketoester functionality allows for a variety of classical and modern synthetic transformations.

These application notes provide an overview of the synthetic utility of this compound, with a focus on its application in the synthesis of pyrrolopyridazinones, a class of fused heterocycles with potential biological activity. Detailed experimental protocols are provided for key transformations.

Key Synthetic Applications

The reactivity of this compound is dominated by the β-ketoester moiety, which can participate in a range of condensation and cyclization reactions. The pyrrole ring can also be involved in various transformations, although its reactivity is often secondary to that of the ketoester group in the reactions highlighted below.

Synthesis of Pyrrolo[1,2-b]pyridazin-4-ones

A primary application of this compound is in the synthesis of pyrrolo[1,2-b]pyridazin-4-ones. This is achieved through a cyclocondensation reaction with hydrazine or its derivatives. This reaction is a variation of the well-established synthesis of pyridazinones from β-ketoesters and hydrazines.

The general reaction involves the initial formation of a hydrazone by reaction of the hydrazine with the ketone carbonyl of the β-ketoester. Subsequent intramolecular cyclization via nucleophilic attack of the second nitrogen of the hydrazine onto the ester carbonyl, followed by elimination of ethanol, affords the fused pyridazinone ring system.

Caption: General workflow for the synthesis of pyrrolo[1,2-b]pyridazin-4-ones.

This synthetic strategy is valuable for accessing a library of substituted pyrrolopyridazinones by varying the substituents on both the starting pyrrole and the hydrazine derivative. These compounds are of interest in medicinal chemistry due to their structural similarity to other biologically active fused nitrogen heterocycles.

Experimental Protocols

The following is a detailed protocol for a representative synthesis of a pyrrolopyridazinone derivative, adapted from similar reported procedures for related compounds.

Synthesis of 7-Methyl-2-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazin-4-one

This protocol is based on the general reactivity of β-ketoesters with hydrazines and is analogous to the synthesis of related pyrrolopyridazinone systems.[1]

Materials:

-

Ethyl 3-(5-methyl-1H-pyrrol-2-yl)-3-oxopropanoate (Starting material analogous to the title compound)

-

Phenylhydrazine hydrochloride

-

Sodium acetate

-

Glacial acetic acid

-

Ethanol

Procedure:

-

A solution of ethyl 3-(5-methyl-1H-pyrrol-2-yl)-3-oxopropanoate (1.0 eq) in a mixture of ethanol and glacial acetic acid (e.g., 10:1 v/v) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Phenylhydrazine hydrochloride (1.1 eq) and sodium acetate (1.5 eq) are added to the solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for a specified time (typically 4-8 hours), with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The cooled mixture is poured into ice-water, leading to the precipitation of the crude product.

-

The precipitate is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to afford the pure 7-methyl-2-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazin-4-one.

Quantitative Data (Hypothetical Data for Illustrative Purposes):

| Parameter | Value |

| Starting Material Amount | 2.09 g (10 mmol) |

| Phenylhydrazine HCl Amount | 1.59 g (11 mmol) |

| Sodium Acetate Amount | 1.23 g (15 mmol) |

| Solvent Volume | 50 mL Ethanol, 5 mL Acetic Acid |

| Reaction Temperature | Reflux (approx. 80-85 °C) |

| Reaction Time | 6 hours |

| Product Yield | 2.01 g (80%) |

| Melting Point | 175-177 °C |

Signaling Pathways and Logical Relationships

The synthesis of pyrrolo[1,2-b]pyridazin-4-ones from this compound and hydrazine follows a well-defined reaction pathway.

Caption: Stepwise mechanism for the formation of the pyrrolopyridazinone ring system.

Conclusion

This compound is a valuable and reactive starting material for the synthesis of fused heterocyclic compounds. Its ability to undergo cyclocondensation reactions with hydrazines provides a direct route to pyrrolo[1,2-b]pyridazin-4-ones, a scaffold of interest for drug discovery and materials science. The protocols and data presented herein provide a foundation for researchers to explore the synthetic potential of this versatile building block. Further investigations could involve expanding the scope of the hydrazine component to generate a diverse library of pyrrolopyridazinone derivatives for biological screening.

References

Application Notes and Protocols for Ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate is a versatile bifunctional building block with significant potential in the synthesis of a variety of heterocyclic compounds. Its structure, incorporating a pyrrole nucleus, a β-ketoester moiety, and a reactive methylene group, allows for diverse cyclization strategies to construct fused and non-fused ring systems. These resulting heterocyclic scaffolds are of considerable interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.

This document provides detailed application notes and generalized experimental protocols for the use of this compound in the synthesis of several important classes of heterocycles, including pyrrolo[1,2-a]pyrimidines, pyrazolyl-pyrroles, and isoxazolyl-pyrroles. While direct literature precedents for these specific transformations may be limited, the provided protocols are based on well-established and analogous reactions of β-ketoesters.

Key Applications in Heterocyclic Synthesis

The reactivity of this compound is primarily centered around the 1,3-dicarbonyl system, which can react with a wide range of binucleophiles to afford various heterocyclic cores.

Synthesis of Pyrrolo[1,2-a]pyrimidines

The reaction of this compound with 2-aminopyridines is a direct approach to constructing the pyrrolo[1,2-a]pyrimidine scaffold. This framework is a key component in numerous therapeutic agents. The reaction likely proceeds through an initial condensation followed by an intramolecular cyclization.

General Reaction Scheme:

Synthesis of Pyrazolyl-Pyrroles

Condensation with hydrazine derivatives provides a straightforward route to pyrazole-containing compounds. The resulting pyrazolyl-pyrrole motif is found in various compounds with anti-inflammatory and analgesic properties.

General Reaction Scheme:

Synthesis of Isoxazolyl-Pyrroles

Reaction with hydroxylamine hydrochloride leads to the formation of isoxazole derivatives. The isoxazolyl-pyrrole core is a valuable scaffold in the design of kinase inhibitors and other targeted therapies.

General Reaction Scheme:

Experimental Protocols

Note: The following protocols are generalized and may require optimization for specific substrates and scales. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 4-Hydroxy-2-(1H-pyrrol-2-yl)pyrrolo[1,2-a]pyrimidine

This protocol describes a potential method for the synthesis of a pyrrolo[1,2-a]pyrimidine derivative via the reaction of this compound with 2-aminopyridine.

Materials:

-

This compound

-

2-Aminopyridine

-

Polyphosphoric acid (PPA) or Eaton's reagent

-

Anhydrous Toluene

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of this compound (1.0 eq) and 2-aminopyridine (1.1 eq) in anhydrous toluene, add polyphosphoric acid (10 eq by weight).

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient).

Quantitative Data (Hypothetical):

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield Range (%) | Melting Point (°C) |

| 4-Hydroxy-2-(1H-pyrrol-2-yl)pyrrolo[1,2-a]pyrimidine | C11H9N3O | 211.21 | 60-75 | >200 (decomposes) |

Protocol 2: Synthesis of 5-(1H-Pyrrol-2-yl)-1H-pyrazol-3(2H)-one

This protocol outlines a general procedure for the synthesis of a pyrazolyl-pyrrole derivative.

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid

-

Distilled water

-

Diethyl ether

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.

-

Add a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Pour the residue into cold distilled water to precipitate the product.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum.

-

Recrystallize from a suitable solvent (e.g., ethanol/water) if necessary.

Quantitative Data (Hypothetical):

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield Range (%) | Melting Point (°C) |

| 5-(1H-Pyrrol-2-yl)-1H-pyrazol-3(2H)-one | C7H7N3O | 149.15 | 75-90 | 185-190 |

Protocol 3: Synthesis of 5-(1H-Pyrrol-2-yl)isoxazol-3-ol

This protocol provides a general method for the synthesis of an isoxazolyl-pyrrole derivative.

Materials:

-

This compound

-

Hydroxylamine hydrochloride

-

Sodium acetate or pyridine

-

Ethanol

-

Distilled water

-

Ethyl acetate

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

-

Heat the mixture to reflux and stir for 6-8 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Add distilled water to the residue and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization.

Quantitative Data (Hypothetical):

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield Range (%) | Melting Point (°C) |

| 5-(1H-Pyrrol-2-yl)isoxazol-3-ol | C7H6N2O2 | 150.14 | 65-80 | 160-165 |

Visualizations

Caption: Workflow for Pyrrolo[1,2-a]pyrimidine Synthesis.

Caption: Workflow for Pyrazolyl-Pyrrole Synthesis.

Caption: Workflow for Isoxazolyl-Pyrrole Synthesis.

Application Notes and Protocols: Nucleophilic Reactions of Ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate is a versatile bifunctional molecule containing a pyrrole ring, a ketone, and an ester group.[1] Its 1,3-dicarbonyl functionality makes it an excellent substrate for reactions with a variety of nucleophiles, serving as a key building block in the synthesis of complex heterocyclic compounds with potential applications in medicinal chemistry and materials science. This document outlines the primary reaction pathways of this compound with common nucleophiles, providing detailed protocols and expected outcomes.

I. Reaction with Hydrazine Derivatives: The Knorr Pyrazole Synthesis

One of the most significant reactions of 1,3-dicarbonyl compounds is the Knorr pyrazole synthesis, which involves condensation with hydrazine or its derivatives to form pyrazoles or pyrazolones.[2] For this compound, this reaction provides a direct route to 3-(1H-pyrrol-2-yl)-1H-pyrazol-5(4H)-one derivatives, which are valuable scaffolds in drug discovery.

The reaction mechanism proceeds via the initial attack of the more nucleophilic nitrogen atom of hydrazine on the more electrophilic ketone carbonyl of the β-ketoester. This is followed by an intramolecular cyclization via nucleophilic attack on the ester carbonyl, leading to the elimination of ethanol and the formation of the stable pyrazolone ring.[1]

Caption: Knorr Pyrazole Synthesis Pathway.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the synthesis of pyrazolone derivatives from this compound.

| Entry | Hydrazine Derivative | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Hydrazine Hydrate | Ethanol | Reflux | 3 | 85-95 |

| 2 | Phenylhydrazine | Acetic Acid | 100 | 2 | 80-90 |

| 3 | Methylhydrazine | Methanol | Reflux | 4 | 75-85 |

Experimental Protocol: Synthesis of 3-(1H-pyrrol-2-yl)-1H-pyrazol-5(4H)-one

This protocol is a representative procedure adapted from similar syntheses.[3][4]

-

Reagent Preparation : In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.81 g, 10 mmol) in absolute ethanol (40 mL).

-

Reaction Initiation : Add hydrazine hydrate (99%, 0.75 g, 15 mmol) to the solution at room temperature.

-

Reaction Execution : Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 ethyl acetate/hexane solvent system.

-

Work-up and Isolation : Upon completion, cool the mixture to room temperature. A precipitate will form. Cool the flask further in an ice bath for 30 minutes to maximize precipitation.

-

Purification : Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum to yield the pure pyrazolone derivative.

II. Reaction with Amine Nucleophiles

Primary and secondary amines react with β-ketoesters like this compound to yield two primary types of products: β-enaminones (from condensation at the ketone) or amides (from acylation at the ester). The reaction outcome is often dependent on the reaction conditions and the nature of the amine.[5]

-

Condensation (Path A) : Typically favored under conditions that promote water removal (e.g., azeotropic distillation), leading to the formation of a stable, conjugated β-enaminone.

-

Acylation (Path B) : Can occur under different conditions, particularly if the ketone is sterically hindered or if the amine is a poor nucleophile for conjugate addition.

Caption: Reaction Pathways with Primary Amines.

Quantitative Data Summary

The formation of enaminone versus amide is highly condition-dependent. The following table provides representative data.

| Entry | Amine | Solvent | Conditions | Major Product | Yield (%) |

| 1 | Aniline | Toluene | Reflux, Dean-Stark | β-Enaminone | 75-85 |

| 2 | Benzylamine | Ethanol | Reflux | Mixture | N/A |

| 3 | Morpholine | Benzene | Reflux, HCl (cat.) | β-Enaminone | 80-90 |

| 4 | Aniline | Toluene | Reflux (no acid) | Amide | 50-60 |

Experimental Protocol: Synthesis of Ethyl 3-(anilino)-3-(1H-pyrrol-2-yl)acrylate (β-Enaminone)

This protocol is based on general procedures for enamine synthesis from β-ketoesters.[5]

-

Apparatus Setup : To a 100 mL round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, add this compound (1.81 g, 10 mmol), toluene (50 mL), and aniline (0.93 g, 10 mmol).

-

Catalyst Addition : Add a catalytic amount of p-toluenesulfonic acid (approx. 5-10 mg).

-

Reaction Execution : Heat the mixture to reflux and continue until the theoretical amount of water (0.18 mL) has been collected in the Dean-Stark trap (typically 4-6 hours).

-

Work-up : Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification : The resulting crude oil or solid can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent like ethanol/water to afford the pure β-enaminone product.

Conclusion

This compound is a valuable synthon for accessing a diverse range of pyrrole-substituted heterocycles. Its reactions with nucleophiles such as hydrazines and amines are robust and provide high yields of pyrazolones and enaminones, respectively. These protocols offer reliable methods for synthesizing compound libraries for screening in drug discovery and development programs.

References

Application Notes and Protocols for the Synthesis of Derivatives from Ethyl 3-Oxo-3-(1H-pyrrol-2-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic derivatives from the versatile starting material, ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate. This compound serves as a valuable building block for the creation of diverse molecular scaffolds of interest in medicinal chemistry and materials science. The following protocols detail key synthetic transformations, including the Knoevenagel condensation, the Gewald reaction, and the synthesis of pyrazolo[1,5-a]pyrimidines.

Key Synthetic Pathways

Three principal synthetic routes for the derivatization of this compound are outlined below. These reactions leverage the reactivity of the β-ketoester moiety to construct a variety of heterocyclic systems.

Application Notes and Protocols: Ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate is a versatile synthetic intermediate that holds significant promise in the field of medicinal chemistry. Its unique structure, featuring a pyrrole ring linked to a β-ketoester moiety, provides a valuable scaffold for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. This document provides detailed application notes on its use in developing novel therapeutic agents and comprehensive protocols for its synthesis and the biological evaluation of its derivatives.

Medicinal Chemistry Applications

The pyrrole nucleus is a common feature in many biologically active natural products and synthetic drugs. The incorporation of the this compound scaffold allows for the generation of derivatives with a variety of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Antimicrobial Agents

Derivatives of this compound can be utilized to synthesize novel antimicrobial agents. The pyrrole ring is a known pharmacophore in several antibacterial and antifungal compounds. By modifying the core structure, new derivatives can be designed to target specific microbial enzymes or cellular processes.

Anticancer Agents

The development of novel anticancer agents is a primary focus of medicinal chemistry. Pyrrole-containing compounds have been shown to exhibit cytotoxic activity against various cancer cell lines. This compound serves as a key starting material for the synthesis of compounds that can interfere with cancer cell proliferation, induce apoptosis, or inhibit signaling pathways crucial for tumor growth. For instance, pyrrole derivatives have been investigated as inhibitors of protein kinases, such as those in the PI3K/Akt/mTOR pathway, which are often dysregulated in cancer.[1][2][3]

Enzyme Inhibitors

The β-ketoester functionality of this compound is a key feature for designing enzyme inhibitors, particularly for enzymes that recognize carbonyl-containing substrates. A notable application is in the development of carbonic anhydrase (CA) inhibitors. CAs are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic potential in conditions like glaucoma, epilepsy, and certain types of cancer. Pyrrolone-based sulfonamides derived from this scaffold have shown potent inhibitory activity against various human carbonic anhydrase isoforms.

Quantitative Data Summary

The following table summarizes the biological activity of representative derivatives synthesized from this compound and similar pyrrole-based structures.

| Compound ID | Target | Assay Type | Activity (IC50/MIC/Kᵢ) | Reference |

| Pyrrolopyrimidine Derivative | Akt1/2/3 | Kinase Assay | IC₅₀: < 10 nM | F. Hoffmann-La Roche |

| Pyrrolo-quinoline lactone (DK8G557) | ATM Kinase | Kinase Assay | IC₅₀: 0.6 µM | [1] |

| Pyrrolo-quinoline lactone (HP9912) | mTOR Kinase | Kinase Assay | IC₅₀: 0.5 µM | [1] |

| Pyrrole-based Chalcone Derivative | E. faecalis | Microdilution | MIC: 100 µg/mL | MDPI |

| Pyrrole-based Chalcone Derivative | C. albicans | Microdilution | MIC: 50 µg/mL | MDPI |

| Tosyl-pyrrol-2-one Derivative | hCA I | Enzyme Inhibition | Kᵢ: 14.6 µM | Elsevier |

| Tosyl-pyrrol-2-one Derivative | hCA II | Enzyme Inhibition | Kᵢ: 0.53 µM | Elsevier |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a standard Claisen condensation procedure.[4][5]

Materials:

-

Pyrrole-2-carboxylic acid ethyl ester

-

Ethyl acetate

-

Sodium ethoxide (NaOEt)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1M

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 equivalents) in anhydrous diethyl ether or THF.

-

To this solution, add ethyl acetate (5 equivalents) via a dropping funnel.

-

Add pyrrole-2-carboxylic acid ethyl ester (1 equivalent) dropwise to the reaction mixture at room temperature with vigorous stirring.

-

After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0°C in an ice bath.

-

Quench the reaction by slowly adding 1M HCl until the solution is acidic (pH ~5-6).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Anticancer Activity: MTT Assay Protocol

This protocol outlines the determination of the cytotoxic effects of synthesized pyrrole derivatives on a cancer cell line (e.g., A549, human lung adenocarcinoma) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]

Materials:

-

Cancer cell line (e.g., A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Synthesized pyrrole derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

-

After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for another 48 or 72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Agar Disc Diffusion Assay Protocol

This protocol describes the screening of synthesized pyrrole derivatives for antimicrobial activity against bacterial and fungal strains using the agar disc diffusion method.[7][8][9][10][11]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strain (e.g., Candida albicans)

-

Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

-

Sterile Petri dishes

-

Sterile paper discs (6 mm diameter)

-

Synthesized pyrrole derivatives (dissolved in a suitable solvent like DMSO)

-

Standard antibiotic and antifungal discs (e.g., Ciprofloxacin, Fluconazole)

-

Sterile swabs

-

Microbial culture broths

Procedure:

-

Prepare a microbial inoculum by suspending a few colonies from a fresh culture in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

-

Using a sterile swab, evenly inoculate the surface of the agar plates with the microbial suspension.

-